molecular formula C₁₁H₁₇D₆N₃O₂ B1151062 N1,N8-Diacetylspermidine-d6 (Major)

N1,N8-Diacetylspermidine-d6 (Major)

Cat. No.: B1151062
M. Wt: 235.36
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Description

Overview of Polyamines and Their Biological Significance

Polyamines are indispensable for normal cell growth, differentiation, and proliferation. nih.govyoutube.com They are involved in a wide array of critical cellular activities, including:

Stabilization of Nucleic Acids: Polyamines bind to DNA and RNA, stabilizing their structures and protecting them from degradation. nih.gov

Gene Regulation: They modulate gene expression by influencing transcription and translation processes. nih.govnih.gov

Protein Synthesis: Polyamines are necessary for efficient protein synthesis. nih.gov

Cell Signaling: They act as signaling molecules in various cellular pathways. nih.gov

Apoptosis (Programmed Cell Death): Polyamines are involved in the regulation of this essential cellular process. nih.gov

The intracellular concentration of polyamines is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. researchgate.netnih.gov Disruptions in polyamine homeostasis have been implicated in a variety of diseases, highlighting their importance in maintaining cellular health. nih.gov

Importance of Polyamine Acetylation in Cellular Homeostasis

Polyamine acetylation is a key metabolic process that plays a pivotal role in maintaining the delicate balance of intracellular polyamine levels. nih.govjohnshopkins.edu This process is primarily catalyzed by the enzyme spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT). johnshopkins.edunih.gov

Acetylation serves several critical functions:

Facilitates Excretion: Acetylation neutralizes the positive charges of polyamines, making them less interactive with cellular components and facilitating their export from the cell. nih.govpnas.org

Prepares for Catabolism: The acetylated forms of polyamines are substrates for the enzyme N1-acetylpolyamine oxidase (PAOX), which breaks them down into simpler molecules, thereby contributing to the regulation of polyamine pools. researchgate.netpnas.org

Metabolic Flux: Overexpression of SSAT can significantly increase the metabolic flux through the polyamine pathway, creating a cycle of biosynthesis and acetylation. researchgate.net

This tightly controlled acetylation process is crucial for preventing the accumulation of polyamines to toxic levels and for recycling them as needed. nih.govnih.gov

Specific Focus on N1,N8-Diacetylspermidine in Academic Research

N1,N8-Diacetylspermidine is a diacetylated derivative of the natural polyamine spermidine. caymanchem.com It is formed when both the N1 and N8 positions of spermidine are acetylated. ontosight.ai This compound has garnered significant attention in the scientific community, primarily as a potential biomarker for various pathological conditions, most notably cancer. caymanchem.comtargetmol.com

Elevated levels of N1,N8-diacetylspermidine have been detected in the urine of patients with colorectal and urogenital malignancies. caymanchem.comnih.gov Research suggests that the simultaneous measurement of urinary N1,N8-diacetylspermidine and N1,N12-diacetylspermine can be a useful tool in distinguishing individuals with malignancies from healthy individuals. nih.gov Furthermore, monitoring the levels of these diacetylated polyamines may serve as a prognostic indicator for cancer patients undergoing treatment. nih.gov

The deuterated form, N1,N8-Diacetylspermidine-d6 , where six hydrogen atoms have been replaced by deuterium, is a valuable tool in academic and biomedical research. scbt.com The use of deuterium-labeled compounds, or deuteration, offers several advantages in scientific investigations. ucsb.edumusechem.com In the context of N1,N8-diacetylspermidine research, the d6 variant is particularly useful as an internal standard in mass spectrometry-based analyses. ucsb.edu This allows for more accurate and reliable quantification of the endogenous, non-labeled compound in biological samples. The stable, non-radioactive nature of deuterated compounds makes them ideal for a wide range of applications in biomedical and chemical research. researchgate.net

Properties

Molecular Formula

C₁₁H₁₇D₆N₃O₂

Molecular Weight

235.36

Synonyms

N-[3-[[4-(Acetylamino)butyl]amino]propyl]acetamide-d6;  N1,8-Diacetylspermidine-d6

Origin of Product

United States

Metabolism and Regulation of N1,n8 Diacetylspermidine

Biosynthetic Pathways and Precursors of Acetylated Spermidines

The formation of N1,N8-diacetylspermidine is a multi-step process involving the acetylation of its precursor, spermidine (B129725). This process is critical for maintaining the balance of polyamines within the cell.

Spermidine as the Core Precursor Molecule

Spermidine, a ubiquitous polycation, serves as the fundamental building block for the synthesis of N1,N8-diacetylspermidine. caymanchem.com The intracellular concentrations of polyamines are tightly controlled through a combination of biosynthesis, degradation, and transport mechanisms. nih.gov The acetylation of spermidine is a key catabolic process that helps regulate its levels. johnshopkins.edu

Formation of N1-acetylspermidine and N8-acetylspermidine as Intermediates

The acetylation of spermidine can occur at two different positions, leading to the formation of two primary monoacetylated intermediates: N1-acetylspermidine and N8-acetylspermidine. nih.gov These intermediates have distinct metabolic fates; N1-acetylspermidine is primarily metabolized to putrescine, while N8-acetylspermidine is mainly deacetylated back to spermidine. nih.gov The formation of these monoacetylated derivatives is a crucial step preceding the final diacetylation to N1,N8-diacetylspermidine. nih.gov Studies have shown that both N1- and N8-acetylspermidine can be detected in various tissues, and their relative abundance can be indicative of different physiological or pathological states. nih.gov

Enzymatic Acetylation Mechanisms

The acetylation of spermidine and its monoacetylated derivatives is catalyzed by a class of enzymes known as acetyltransferases. These enzymes play a pivotal role in regulating the levels of acetylated polyamines.

Spermidine/Spermine (B22157) N1-Acetyltransferase (SSAT) Activity and its Regulation

Spermidine/spermine N1-acetyltransferase (SSAT) is a rate-limiting enzyme in polyamine catabolism. mdpi.com It specifically transfers an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. physiology.orgnih.gov This acetylation neutralizes the positive charges on the polyamines, which alters their interaction with acidic macromolecules like DNA. physiology.org The resulting N1-acetylated polyamines are then either excreted from the cell or oxidized by acetylpolyamine oxidase. physiology.orgphysiology.org

The activity of SSAT is highly regulated at multiple levels, including transcription, mRNA processing and stability, and protein turnover. physiology.orgnih.gov High levels of polyamines induce SSAT expression and activity, creating a feedback loop to maintain polyamine homeostasis. mdpi.comnih.gov This induction is mediated by a polyamine-responsive element in the SSAT gene. mdpi.com A variety of other stimuli, such as toxins, hormones, and stress, can also induce SSAT activity. physiology.orgnih.gov

Regulatory Mechanism of SSAT Effect on SSAT
High Polyamine LevelsIncreased transcription and translation
Polyamine AnalogsInduction of SSAT activity
Toxins, Hormones, Cytokines, NSAIDsInduction of SSAT activity

Arylamine N-Acetyltransferase NAT2 (NAT2) as a Source of N8-Acetylation

While SSAT is responsible for N1-acetylation, the enzyme arylamine N-acetyltransferase 2 (NAT2) has been identified as a key player in the N8-acetylation of spermidine. nih.gov Traditionally known for its role in metabolizing arylamine drugs, recent research has revealed that NAT2 can also acetylate endogenous aliphatic amines like spermidine. nih.govnih.gov Specifically, NAT2 catalyzes the regioselective N8-acetylation of N1-acetylspermidine to form N1,N8-diacetylspermidine. nih.gov This discovery answered the long-standing question regarding the enzymatic origin of diacetylspermidine. nih.gov The activity of NAT2 can vary among individuals due to genetic polymorphisms, which may influence the levels of diacetylated spermidine. nih.gov

Enzyme Function in Spermidine Acetylation
SSATCatalyzes N1-acetylation of spermidine
NAT2Catalyzes N8-acetylation of N1-acetylspermidine

Other Acetyltransferases Involved in Spermidine Modification

Besides SSAT and NAT2, other acetyltransferases may contribute to spermidine modification. For instance, spermidine can be acetylated by enzymes that also act on histones, although SSAT is distinct from these histone acetylases. physiology.org Another related enzyme, spermidine/spermine N1-acetyltransferase-2 (SSAT2), shares sequence homology with SSAT but has been found to be a poor catalyst for polyamine acetylation. nih.gov Instead, SSAT2, which should be more accurately named thialysine Nε-acetyltransferase, preferentially acetylates thialysine. nih.gov Additionally, histone deacetylase 10 (HDAC10) has been shown to deacetylate N8-acetylspermidine back to spermidine, playing a role in reversing this specific acetylation. nih.gov The broader family of Gcn5-related N-acetyltransferases (GNATs), to which SSAT belongs, is highly diverse, suggesting the potential for other members to be involved in polyamine modifications. iscb.org

Catabolism and Interconversion Pathways

The breakdown and interconversion of acetylated polyamines are critical for maintaining appropriate intracellular polyamine concentrations. These pathways involve specific enzymes that recognize and process acetylated forms, contributing to a dynamic cycle of polyamine metabolism.

Polyamine Oxidase (PAO)-Mediated Degradation of Acetylated Polyamines

Polyamine oxidase (PAO) is a key flavoprotein enzyme involved in the catabolism of polyamines. wikipedia.org It catalyzes the oxidation of a carbon-nitrogen bond within a secondary amino group of a polyamine, utilizing molecular oxygen as an electron acceptor. wikipedia.org This reaction yields hydrogen peroxide, an amino-aldehyde, and a primary amine. wikipedia.org

While PAO can act on various polyamine substrates, its role in the direct degradation of N1,N8-diacetylspermidine is limited. Instead, the canonical polyamine catabolic pathway involves the acetylation of spermine and spermidine by spermidine/spermine-N1-acetyltransferase (SSAT). nih.govnih.gov The resulting monoacetylated products, such as N1-acetylspermidine, are then substrates for PAO, which oxidizes them to produce putrescine. wikipedia.orgnih.govhmdb.ca Research suggests that the predominant fate of acetylated polyamines, including N1,N8-diacetylspermidine, is not necessarily intracellular degradation by PAO but rather efflux from the cell. nih.govnih.gov In fact, studies have shown that PAO transcription levels can be extremely low in many cell lines, with undetectable enzymatic activity in the majority of them. nih.govnih.gov This indicates that the back-conversion of acetylated polyamines to their precursors via PAO may be a minor pathway compared to their secretion. nih.govnih.gov

Table 1: Known PAO Reactions and their Products

Substrate Amino-aldehyde Product Primary Amine Product
Spermine 3-aminopropanal Spermidine
Spermidine 3-aminopropanal Putrescine
N1-acetylspermine N-(3-acetamidopropyl)-4-aminobutanal 1,3-diaminopropane
N1-acetylspermidine 3-acetamidopropanal Putrescine
N8-acetylspermidine 4-acetamidobutanal 1,3-diaminopropane
N1,N12-diacetylspermine 3-acetamidopropanal N1-acetylspermidine

This table is based on information from various PAO reactions. wikipedia.org

Role of Histone Deacetylase 10 (HDAC10) in Spermidine Regeneration from Acetylated Forms

Histone deacetylase 10 (HDAC10) is a cytosolic enzyme that has been identified as a specific deacetylase of N8-acetylspermidine. nih.gov This activity allows for the regeneration of spermidine from its acetylated form, providing a mechanism for salvaging this essential polyamine. nih.gov While N8-acetylspermidine is typically found at low intracellular concentrations, it can be abundant in extracellular environments like the colonic lumen. nih.gov

The function of HDAC10 becomes particularly important under conditions of limited polyamine biosynthesis. nih.gov For instance, when the key biosynthetic enzyme ornithine decarboxylase (ODC) is inhibited, cells can compensate by taking up extracellular polyamines. nih.govnih.gov HDAC10 facilitates the conversion of imported N8-acetylspermidine back into spermidine, thereby restoring polyamine homeostasis and supporting cell growth. nih.govnih.gov Studies using HDAC10 inhibitors or in HDAC10 knockout cells have demonstrated that the loss of HDAC10 function prevents the rescue of cell growth by extracellular N8-acetylspermidine. nih.govnih.gov This highlights the critical role of HDAC10 in the polyamine back-conversion pathway. nih.govnih.gov

Interplay with Other Polyamine Metabolites and Back-conversion Cycle

The metabolism of N1,N8-diacetylspermidine is part of a larger, dynamic interplay among various polyamine metabolites. The acetylation of spermidine and spermine is a key regulatory step, catalyzed by spermidine/spermine-N1-acetyltransferase (SSAT). physiology.orgphysiology.org This enzyme is highly inducible by high levels of polyamines, creating a feedback loop to control their concentrations. physiology.org The acetylated products can then be either excreted from the cell or enter the back-conversion pathway. nih.govphysiology.org

The back-conversion cycle allows for the reconversion of spermine and spermidine from their acetylated forms. For instance, N1-acetylspermidine is metabolized primarily to putrescine by PAO, while N8-acetylspermidine is deacetylated back to spermidine by enzymes like HDAC10. nih.gov N1,N8-diacetylspermidine itself is considered more of a metabolic end product, with studies showing it is largely incapable of supporting tumor cell growth when supplied extracellularly. nih.gov Recent research has also pointed to the enzyme arylamine N-acetyltransferase 2 (NAT2) as being capable of acetylating N1-acetylspermidine to produce N1,N8-diacetylspermidine. nih.gov This suggests a multi-step acetylation process that can lead to the formation of this fully acetylated polyamine.

Regulatory Mechanisms of N1,N8-Diacetylspermidine Levels in Experimental Systems

The intracellular and extracellular levels of N1,N8-diacetylspermidine are influenced by the activity of several key enzymes in the polyamine metabolic pathway. The primary regulatory point is the expression and activity of spermidine/spermine-N1-acetyltransferase (SSAT), which initiates the acetylation of spermidine and spermine. physiology.orgphysiology.org

Table 2: Factors Influencing SSAT Expression and Activity

Regulatory Factor Effect on SSAT Consequence for Polyamine Levels
High Polyamines Increased transcription and translation, reduced protein degradation Increased acetylation and excretion/catabolism of polyamines
Polyamine Analogs Strong and prolonged induction Depletion of cellular polyamines
NSAIDs (e.g., aspirin) Increased transcription via NF-κB and PPAR-γ signaling Increased SSAT activity, reduction in polyamines
Inflammatory Stress (e.g., TNF-α) Induction via NF-κB signaling Increased SSAT activity, reduction in polyamines
Acidic pH in Cancer Cells Upregulation of mRNA and protein levels Accumulation of N1-acetylspermidine

This table synthesizes findings on the regulation of SSAT. physiology.orgresearchgate.net

Research has shown that in various cancer cell lines, an acidic microenvironment can lead to the upregulation of SAT1 (the gene encoding SSAT), resulting in the accumulation of N1-acetylspermidine. researchgate.net Furthermore, knockout of HDAC10 in cell lines leads to a significant increase in N1,N8-diacetylspermidine, suggesting that the increase in its precursor, N8-acetylspermidine, in the absence of HDAC10 activity, drives its subsequent acetylation to the diacetylated form. nih.gov The excretion of N1,N8-diacetylspermidine in urine is also a regulated process, with its levels being consistently low but detectable in healthy individuals, suggesting a tight control over its production and clearance. nih.gov Elevated urinary levels of N1,N8-diacetylspermidine have been observed in patients with certain malignancies, indicating its potential as a biomarker. nih.gov Epigenetic mechanisms, such as CpG methylation in the promoter region of the SAT1 gene, have also been shown to influence its expression levels, adding another layer of regulation. nih.gov

Biological Roles and Molecular Mechanisms of N1,n8 Diacetylspermidine

Involvement in Cellular Growth and Proliferation Research

N1,N8-Diacetylspermidine is a metabolic product of the polyamine catabolic pathway, which is intrinsically linked to the regulation of cell growth and proliferation. Polyamines such as spermidine (B129725) are essential for normal cell growth, and their dysregulation is a hallmark of neoplastic diseases. nih.govmdpi.com The formation of N1,N8-Diacetylspermidine is a result of the activity of spermidine/spermine (B22157) N1-acetyltransferase (SSAT), a key rate-limiting enzyme in polyamine catabolism. mdpi.com

Research has shown that the induction of SSAT activity and the subsequent acetylation of polyamines play a crucial role in controlling cell proliferation. nih.gov Overexpression of SSAT in mammalian cells leads to a rapid depletion of intracellular spermidine and spermine pools. mdpi.com This depletion is a primary factor in inhibiting cell growth and has been observed to arrest protein synthesis and cell proliferation in various cancer cell lines, including those of the breast, colon, prostate, and skin. nih.govmdpi.com The process is mediated through complex signaling pathways, such as the AKT/GSK3β/β-catenin pathway, where SSAT-mediated polyamine depletion attenuates signaling and inhibits tumor cell proliferation and migration. nih.gov

While the enzymatic process leading to its formation is anti-proliferative, N1,N8-Diacetylspermidine itself is often considered a metabolic end-product. nih.gov Once acetylated, polyamines like N1,N8-diacetylspermidine are readily excreted from the cell. physiology.orgphysiology.org Studies have indicated that extracellular N1,N8-diacetylspermidine is incapable of supporting tumor cell growth, reinforcing its role as a terminal metabolite in this context. nih.gov Consequently, elevated urinary levels of N1,N8-diacetylspermidine are recognized as a potential biomarker for detecting and monitoring certain malignancies, such as colorectal and urogenital cancers. caymanchem.comnih.gov

Table 1: Key Proteins in N1,N8-Diacetylspermidine-Related Growth Regulation

Protein Function Role in Cellular Growth
Spermidine/spermine N1-acetyltransferase (SSAT) Catalyzes the N1-acetylation of spermidine and spermine. nih.govphysiology.org Induction depletes polyamines, leading to inhibition of cell proliferation and growth arrest. nih.govmdpi.com

Role in DNA-Polyamine Interactions and Chromatin Dynamics

Polyamines, as polycationic molecules, can directly interact with negatively charged molecules like DNA, influencing chromatin structure and condensation. However, the acetylation that produces N1,N8-Diacetylspermidine significantly alters this capability. Acetylation of spermidine's primary amino groups neutralizes their positive charges, which is believed to reduce its affinity for DNA and facilitate its transport and excretion. nih.gov

Influence on Histone Acetylation and Gene Expression

While N1,N8-Diacetylspermidine may not directly participate in chromatin condensation, the metabolic flux of the polyamine pool it belongs to is critical for epigenetic regulation, particularly histone acetylation. Research indicates that polyamines regulate gene expression by enhancing the synthesis of histone acetyltransferases (HATs) at the translational level. nih.govnih.govresearchgate.net

In research using mouse mammary carcinoma FM3A cells, reducing the intracellular polyamine pool led to a significant decrease in the activities of both nuclear and cytoplasmic HATs. nih.govnih.gov Specifically, polyamines were found to stimulate the translation of mRNAs for GCN5 (KAT2A) and HAT1 (KAT1), two key histone acetyltransferases. nih.govnih.govresearchgate.net This stimulation resulted in enhanced acetylation of specific lysine (B10760008) residues on histones H3 and H4 (e.g., H3K14, H3K27, H4K5, H4K8, H4K12), which in turn promoted the transcription of genes required for cell proliferation. nih.govnih.govresearchgate.net Conversely, polyamine depletion in primary human trophoblasts was shown to cause global histone hypoacetylation by reducing the availability of acetyl-CoA, a necessary substrate for HATs. biorxiv.org

Modulation of Histone Acetyltransferase (HAT) and Histone Deacetylase (HDAC) Activities

The relationship between the polyamine metabolic pathway and histone modification enzymes is bidirectional. As noted, polyamines can stimulate the synthesis of HATs like GCN5 and HAT1. nih.govnih.govresearchgate.net

A more direct enzymatic link has been established with Histone Deacetylase 10 (HDAC10). HDAC10, a class IIb HDAC, functions as a polyamine deacetylase with a high degree of specificity for acetylated polyamines, particularly N8-acetylspermidine. nih.gov Importantly, purified HDAC10 protein has been demonstrated to deacetylate N1,N8-diacetylspermidine. nih.gov This function was confirmed in cell-based studies where genetic knockout of HDAC10 in HeLa and HCT116 cells resulted in significantly increased intracellular levels of N1,N8-diacetylspermidine. nih.gov This finding suggests that HDAC10 directly regulates the level of this metabolite, potentially as a mechanism to recycle acetylated polyamines back into the active polyamine pool. nih.gov

Table 2: Impact of HDAC10 Knockout on Acetylated Spermidine Levels Data derived from a study on HCT116 and HeLa cell lines. nih.gov

Metabolite Change upon HDAC10 Knockout Implied HDAC10 Function
N8-acetylspermidine (N8-AcSpd) Significantly Increased Deacetylation of N8-AcSpd
N1,N8-diacetylspermidine (diAcSpd) Significantly Increased Deacetylation of diAcSpd

Participation in Cellular Stress Responses

The polyamine pathway is deeply integrated with cellular stress responses, including autophagy and apoptosis. The acetylation status of polyamines appears to be a critical factor in modulating these processes.

Autophagy Modulation in Research Models

The role of polyamines in autophagy is complex. While spermidine has been reported as an inducer of autophagy, some research suggests this can be an experimental artifact. Studies have shown that the induction of autophagy by the addition of exogenous polyamines to cell cultures may result from the activity of bovine serum amine oxidase present in the culture serum. nih.gov This enzyme oxidizes the polyamines, producing hydrogen peroxide and other reactive byproducts that induce cellular stress and, consequently, autophagy. nih.gov

Conversely, depleting intracellular polyamines by inhibiting their synthesis has been shown to suppress the autophagic response to starvation or rapamycin (B549165) treatment. nih.gov This suppression was associated with decreased levels of key autophagy proteins like LC3 and ATG5. nih.gov A direct link to N1,N8-diacetylspermidine comes from research on HDAC10, the enzyme that deacetylates it. HDAC10 has been implicated in the regulation of autophagy, though the precise mechanism and its dependence on polyamine deacetylation require further clarification. nih.gov

Apoptosis Pathways in Cellular Studies

The polyamine metabolic pathway also intersects with programmed cell death, or apoptosis. Overexpression of SSAT, which increases the production of acetylated polyamines, can lead to cell death in certain contexts. physiology.orgnih.gov

Research into the specific roles of acetylated polyamines has yielded intriguing results. A study using primary cultures of rat cerebellar granule cells examined the effects of different acetylated polyamines on apoptosis. nih.gov It was found that N8-acetylspermidine, a mono-acetylated precursor to N1,N8-diacetylspermidine, protected neurons from low potassium-induced apoptosis. nih.gov In contrast, the parent compound, spermidine, had no protective effect at subtoxic doses. nih.gov This was the first demonstration of an anti-apoptotic effect for an N-acetyl polyamine, suggesting that these metabolites may function as endogenous neuroprotectants. nih.gov The specific role of the diacetylated form, N1,N8-diacetylspermidine, in apoptosis has not been as clearly defined in the literature, and it is possible its function differs from the mono-acetylated forms due to its further charge neutralization and status as a metabolic end-product.

Impact on Cell Differentiation Processes

The role of N1,N8-diacetylspermidine in cell differentiation is intrinsically linked to the broader regulatory functions of polyamine metabolism. Polyamines, including spermidine, are essential for cell proliferation and their intracellular concentrations are tightly controlled. nih.govnih.gov The acetylation of polyamines, a critical step in their catabolism and excretion, is emerging as a key mechanism in the regulation of cellular processes, including the switch from proliferation to differentiation.

Recent studies indicate that a decrease in intracellular polyamine levels is associated with the induction of a differentiated-like state in cells. biorxiv.org The enzyme responsible for the initial and rate-limiting step in polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT). nih.govjohnshopkins.edu SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to spermidine or spermine, leading to the formation of N1-acetylspermidine and N1-acetylspermine, respectively. nih.gov These monoacetylated derivatives can be further metabolized or excreted from the cell, thereby reducing the intracellular pool of polyamines. nih.gov The subsequent acetylation of N1-acetylspermidine can lead to the formation of N1,N8-diacetylspermidine.

The activity of SSAT and the consequent acetylation of polyamines are thought to play a pivotal role in mediating the transition from a proliferative to a differentiated phenotype. biorxiv.orgjohnshopkins.edu For instance, inhibiting polyamine synthesis has been shown to result in a state that resembles terminal differentiation in some cell types. biorxiv.org Furthermore, polyamine levels have been observed to decrease during the natural course of cell differentiation. biorxiv.org This suggests that the enzymatic processes that lead to the production of acetylated polyamines, such as N1,N8-diacetylspermidine, are part of a larger cellular program that governs lineage commitment and the cessation of proliferation.

Moreover, polyamines are known to influence chromatin structure and function. By interacting with negatively charged molecules like DNA, they can modulate chromatin accessibility and the activity of histone-modifying enzymes. biorxiv.org A reduction in polyamine levels can lead to alterations in histone post-translational modifications, which are central to the epigenetic regulation of gene expression during differentiation. biorxiv.org Therefore, the acetylation of spermidine, leading to compounds like N1,N8-diacetylspermidine, contributes to a cellular environment that is conducive to differentiation by modulating both polyamine homeostasis and epigenetic landscapes.

While direct studies on the specific impact of N1,N8-diacetylspermidine on cell differentiation are limited, its formation is a key step in the polyamine catabolic pathway that is closely associated with the regulation of cell fate decisions.

Table 1: Key Factors in Polyamine-Mediated Cell Differentiation

FactorRole in DifferentiationSupporting Observations
Polyamine Levels A decrease is associated with a shift towards a differentiated state.Polyamine concentrations are lower in differentiated cells compared to proliferating cells. biorxiv.org
SSAT Activity Increased activity promotes polyamine catabolism, facilitating differentiation.SSAT is the rate-limiting enzyme in polyamine degradation. nih.govjohnshopkins.edu
Chromatin Modification Polyamines influence histone modifications and chromatin accessibility.Changes in polyamine levels correlate with altered epigenetic landscapes. biorxiv.org

Crosstalk with Other Intracellular Signaling Pathways (e.g., mTORC1 where polyamine metabolism is implicated)

The metabolic pathways of polyamines, including the synthesis and acetylation of spermidine to form N1,N8-diacetylspermidine, are intricately connected with major intracellular signaling networks that govern cell growth and proliferation. A prominent example of this crosstalk is the interaction with the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.

The mTORC1 pathway is a central regulator of cell growth, integrating signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and other anabolic processes. Emerging evidence indicates a bidirectional regulatory relationship between mTORC1 and polyamine metabolism.

On one hand, mTORC1 signaling can positively regulate the synthesis of polyamines. This ensures that rapidly proliferating cells have an adequate supply of these essential polycations to support the synthesis of macromolecules like DNA and proteins. This regulation helps to coordinate cell growth with the availability of the necessary building blocks.

Conversely, the intracellular levels of polyamines can influence mTORC1 activity. The precise mechanisms of this feedback are still under investigation, but it is clear that the polyamine pathway is not merely a downstream target of mTORC1. This interplay is crucial for maintaining cellular homeostasis and ensuring that cell proliferation is tightly controlled.

The acetylation of polyamines, mediated by enzymes like SSAT, plays a role in this regulatory loop by controlling the intracellular concentrations of spermidine and spermine. physiology.orgnih.gov By promoting the degradation and export of polyamines, acetylation can modulate the signals that are sent back to the mTORC1 pathway, thereby influencing its activity. This crosstalk is particularly relevant in the context of cancer, where both the mTORC1 pathway and polyamine metabolism are often dysregulated, contributing to uncontrolled cell growth.

Table 2: Interplay between Polyamine Metabolism and mTORC1 Signaling

Regulatory DirectionMechanismCellular Outcome
mTORC1 → Polyamine Metabolism mTORC1 promotes the synthesis of polyamines.Supports anabolic processes and cell proliferation.
Polyamine Metabolism → mTORC1 Intracellular polyamine levels provide feedback to the mTORC1 pathway.Modulates mTORC1 activity to maintain cellular homeostasis.
Role of Polyamine Acetylation Controls intracellular polyamine concentrations through catabolism and export.Influences the signaling feedback to mTORC1. physiology.orgnih.gov

N1,n8 Diacetylspermidine in Disease Research Models Non Human & Cellular

Biomarker Research in Preclinical Cancer Models (Non-Clinical Context)

N1,N8-diacetylspermidine has emerged as a promising tumor marker in preclinical research, with studies indicating its elevated presence in connection with various malignancies. mdpi.comnih.govmedchemexpress.comhmdb.ca Found in human urine, its concentration is often increased in patients with colorectal and urogenital cancers. mdpi.comnih.gov This elevation appears to be more pronounced in malignant conditions compared to benign hyperplasias, suggesting a potential for this polyamine in cancer detection. mdpi.comnih.gov

Studies in Breast Cancer Models (e.g., MCF-7 cells, patient-derived xenografts)

In the realm of breast cancer research, studies utilizing the MCF-7 human breast cancer cell line have provided insights into the metabolic adaptations of cancer cells. While direct research on N1,N8-diacetylspermidine in MCF-7 cells is limited, a related acetylated polyamine, N1-acetylspermidine, was found to be elevated in these cells when treated with the chemotherapy drug doxorubicin. This suggests a potential role for polyamine acetylation in the cellular response to cancer therapies.

Patient-derived xenografts (PDX), which involve implanting tumor tissue from a patient into an immunodeficient mouse, are considered highly valuable preclinical models as they retain many characteristics of the original tumor. nih.govnih.govbiorxiv.orgresearchgate.netscienceopen.com While these models are extensively used in breast cancer research to study drug resistance and identify biomarkers, specific published research detailing the levels or direct role of N1,N8-diacetylspermidine within breast cancer PDX models could not be identified at the time of this review. nih.govnih.govbiorxiv.orgresearchgate.netscienceopen.com

Research in Colorectal Cancer Models (e.g., RKO cells, ApcMin/+ mice)

Elevated urinary levels of N1,N8-diacetylspermidine have been observed in patients with colorectal cancer. oncology.kiev.ua One study noted that while both N1-acetylspermidine and N8-acetylspermidine were significantly increased in the 24-hour urine of colon cancer patients, N8-acetylspermidine was particularly elevated in those with poorly differentiated tumors. oncology.kiev.ua Another study reported that a different diacetylated polyamine, N1,N12-diacetylspermine, was elevated in colorectal cancer tissues and promoted proliferation in SW480 and Caco-2 colorectal cancer cell lines. nih.gov

Investigation in Glioma Models (e.g., N-ethyl-N-nitrosourea-induced gliomas in rats)

Currently, there is a lack of specific published studies investigating the role or levels of N1,N8-diacetylspermidine in N-ethyl-N-nitrosourea-induced glioma models in rats.

Role in Prostate Cancer Research (e.g., polyamine transport inhibition studies)

Polyamine metabolism is a critical area of investigation in prostate cancer, as these molecules are essential for cell growth. nih.gov Research has explored strategies to inhibit polyamine synthesis and transport as a therapeutic approach. nih.gov While studies have examined the effects of polyamine pathway inhibitors, such as DFMO, on prostate cancer models, the specific role and modulation of N1,N8-diacetylspermidine in the context of polyamine transport inhibition have not been a central focus. mdpi.commedrxiv.org One study did note that levels of N1,N12-diacetylspermine were higher in prostate cancer patients pre-treatment and declined in some patients following treatment with a polyamine synthesis inhibitor. medrxiv.org

Research AreaModel SystemKey Findings
Prostate Cancer Human Prostate Cancer Cells (LNCaP, DU-145)The use of spermine (B22157) in combination with spermine oxidase (SMO) inhibitors leads to changes in the polyamine profile, including a decrease in spermidine (B129725) and putrescine and an increase in acetylated spermidine, which is characteristic of growth inhibition. oncology.kiev.ua
Prostate Cancer Prostate Cancer ModelsAndrogen receptor signaling drives polyamine synthesis, creating a therapeutic vulnerability. medrxiv.org

Role in Neurodegenerative Disease Models

The involvement of polyamine metabolism in neurodegenerative diseases is an emerging area of interest. One study investigating a mouse model of Parkinson's disease found that modulating the activity of spermidine/spermine N1-acetyltransferase (SAT1), the enzyme responsible for acetylating spermidine and spermine, could impact the disease's histopathology. nih.gov Specifically, a polyamine analog that induces SAT1 activity was found to reduce Parkinson's-related pathology. nih.gov

Despite this link between the broader polyamine pathway and a neurodegenerative disease model, there is currently no specific research available that directly investigates the role or levels of N1,N8-diacetylspermidine in preclinical models of Alzheimer's disease, Parkinson's disease, or Huntington's disease. nih.govnih.govnih.gov

Parkinson's Disease Research in Cell Lines and Animal Models

The role of polyamine metabolism in Parkinson's disease (PD) is a growing area of investigation. Altered levels of polyamines have been observed in PD patients, suggesting their involvement in the disease's pathogenesis.

In a notable study, elevated levels of N1,N8-diacetylspermidine were found to have the highest diagnostic value for PD among several polyamine metabolites. Furthermore, its levels correlated with the severity of the disease as measured by the Hoehn and Yahr stage and the Unified Parkinson's Disease Rating Scale motor section. Crucially, a positive correlation was established between N1,N8-diacetylspermidine levels and axonal degeneration as quantified by diffusion tensor imaging (DTI) in a cohort of PD patients.

The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for PD research due to its dopaminergic characteristics. In the context of polyamine research, SH-SY5Y cells have been used to study the effects of various polyamines on cellular processes relevant to PD, such as autophagy. For instance, spermine has been identified as a potent inducer of autophagy in SH-SY5Y cells. While direct studies on the effects of N1,N8-diacetylspermidine in SH-SY5Y cells are part of ongoing research, the established link between polyamine metabolism and PD pathology underscores the importance of this cell line in elucidating the specific roles of acetylated polyamines.

Animal models are indispensable for studying the complex pathophysiology of PD. While direct administration of N1,N8-diacetylspermidine in animal models of PD is yet to be extensively reported, studies have focused on the broader polyamine pathway. For example, research in a mouse model expressing α-synuclein, a key protein in PD pathology, has shown that modulating the activity of spermidine/spermine N1-acetyltransferase (SAT1), the enzyme responsible for the acetylation of spermidine and spermine, can impact the disease's histopathology. This highlights the potential of targeting polyamine metabolism, including the levels of N1,N8-diacetylspermidine, as a therapeutic strategy.

Research Findings on N1,N8-Diacetylspermidine in Parkinson's Disease Models

Experimental ModelKey FindingsReference
Human PD Patients (Correlation Study)Elevated N1,N8-diacetylspermidine levels correlated with PD severity (Hoehn & Yahr, UPDRS-III) and axonal degeneration (DTI). nih.gov
SH-SY5Y Cells (In Vitro)Used to study autophagy induction by polyamines, with spermine showing strong effects. Provides a relevant model for investigating N1,N8-diacetylspermidine's cellular functions. nih.gov
α-Synuclein Mouse Model (In Vivo)Modulation of SAT1 activity, which influences N1,N8-diacetylspermidine levels, affects PD-like histopathology. uniroma1.it

Other Neurological Disorders in Experimental Contexts

The involvement of polyamine metabolism extends to other neurodegenerative conditions beyond Parkinson's disease. In the context of Alzheimer's disease (AD), research has focused on the enzyme spermidine/spermine N¹-acetyltransferase 1 (SSAT1). Studies using a tau transgenic mouse model (PS19) have shown that the absence of SSAT1 leads to reduced levels of acetylated tau, a key component of neurofibrillary tangles in AD, and a decrease in tau aggregation. murraystate.edu This suggests that the acetylation process, which produces N1,N8-diacetylspermidine, may play a role in the progression of tau pathology. murraystate.edu

In the context of neuroinflammation, a common feature of many neurological disorders, polyamines are considered key players in immunometabolism. nih.gov Dysregulation of polyamine metabolism is implicated in the pathogenesis of neurodegenerative diseases by influencing immune cells in the brain, such as microglia. nih.gov While direct studies on N1,N8-diacetylspermidine in models of multiple sclerosis are still emerging, research on its precursor, spermidine, has shown that it can alleviate experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. nih.govnih.gov Spermidine was found to act on macrophages, inducing an anti-inflammatory phenotype. nih.govnih.gov This provides an indirect link and a rationale for investigating the effects of N1,N8-diacetylspermidine in neuroinflammatory and demyelinating disease models.

Involvement in Other Pathophysiological Conditions in Experimental Systems

Cardiovascular Disease Models

In the realm of cardiovascular disease, research has pointed towards the involvement of acetylated polyamines in ischemic conditions. A study on ischemic cardiomyopathy found that levels of N8-acetylspermidine, a closely related compound to N1,N8-diacetylspermidine, were elevated in patients with this condition. aacrjournals.orgphysiology.org Higher levels of N8-acetylspermidine were associated with increased mortality in patients with ischemic cardiomyopathy. aacrjournals.orgphysiology.org While this study focused on the monoacetylated form, it provides a strong rationale for investigating the role of diacetylated spermidine in cardiac ischemia and other cardiovascular pathologies. In a rat model of cardiac hypertrophy induced by aortic stenosis, however, there was no significant increase in N1-acetylspermidine, suggesting that the role of acetylated polyamines may be specific to the underlying cause of the cardiac condition. researchgate.net

N-acetylated Spermidine in Cardiovascular Disease Models

CompoundDisease ModelKey FindingsReference
N8-acetylspermidineIschemic Cardiomyopathy (Human Study)Elevated levels associated with increased mortality. aacrjournals.orgphysiology.org
N1-acetylspermidineAortic Stenosis-induced Cardiac Hypertrophy (Rat Model)No significant increase observed. researchgate.net

Inflammatory Responses in Cellular/Animal Models

The role of polyamines in regulating immune responses is a field of active research. Polyamines are known to be crucial for the function of immune cells, and their metabolism is tightly linked to inflammatory processes. nih.gov While direct studies on the effect of N1,N8-diacetylspermidine on inflammatory cytokine release are limited, the broader context of polyamine immunometabolism suggests its potential involvement.

Cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, are commonly used to study inflammatory pathways. nih.govnih.gov These models allow for the investigation of how different compounds modulate the production of inflammatory mediators. Given that spermidine has been shown to have anti-inflammatory effects in such models, it is plausible that its acetylated derivatives, including N1,N8-diacetylspermidine, could also have immunomodulatory properties. Further research using these cellular systems is needed to elucidate the specific effects of N1,N8-diacetylspermidine on inflammatory signaling and cytokine production.

Animal models of sepsis, a life-threatening condition driven by a dysregulated inflammatory response, also provide a platform to study the role of polyamines in systemic inflammation. nih.govnih.govmdpi.com The complex interplay between polyamine metabolism and the immune system during sepsis is an area that warrants further investigation, with a potential focus on the role of acetylated polyamines as biomarkers or therapeutic targets.

Viral Infection Models (e.g., association with severe Covid-19 in cancer patients' serum, not clinical trials)

Recent studies have highlighted a potential link between acetylated polyamines and the severity of viral infections. In a study investigating the serum metabolome of cancer patients with COVID-19, levels of N1,N8-diacetylspermidine, along with other acetylated polyamines like N1-acetylspermidine and N1,N12-diacetylspermine, were found to be elevated in patients with severe disease requiring hospitalization. nih.govnih.govresearchgate.net Furthermore, increased levels of N1-acetylspermidine and N1,N8-diacetylspermidine were observed in patients with prolonged viral shedding. nih.govnih.govresearchgate.net These findings suggest that a specific metabolomic signature, indicative of the overactivation of spermidine/spermine N1-acetyltransferase-1 (SAT1), is associated with severe COVID-19 in this patient population. nih.govnih.govresearchgate.net It is important to note that this was an observational study and not a clinical trial investigating N1,N8-diacetylspermidine as a treatment.

N1,N8-Diacetylspermidine in a Viral Infection Context

Study ContextKey FindingsReference
Serum of cancer patients with COVID-19Elevated levels of N1,N8-diacetylspermidine associated with severe disease and prolonged viral shedding. nih.govnih.govresearchgate.net

Application in Drug Discovery and Analogue Research in Experimental Systems

The unique structure and biological activity of polyamines, including N1,N8-diacetylspermidine, have made them attractive templates for drug discovery and development, particularly in the fields of cancer and infectious diseases.

Polyamine Transport Inhibitors: Cancer cells often exhibit an upregulated polyamine transport system to meet their high demand for these essential molecules. This transport system can be exploited for targeted drug delivery. Research has focused on designing polyamine analogues that can compete with natural polyamines for uptake, thereby inhibiting cancer cell growth. While N1,N8-diacetylspermidine itself is not typically a transport inhibitor, understanding its interaction with the transport system is crucial for the design of effective inhibitors. Some studies suggest that N1,N8-diacetylspermidine may not be efficiently transported into cells, which has implications for its direct therapeutic use and for the design of analogues intended for intracellular targets. nih.gov

HDAC Inhibitors: Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression and are important targets in cancer therapy. Interestingly, some HDACs, such as HDAC10, have been identified as polyamine deacetylases, with a strong preference for N8-acetylspermidine. This has spurred the development of polyamine-based HDAC inhibitors. uniroma1.itnih.gov The design of these inhibitors often incorporates a polyamine-like scaffold to enhance cellular uptake via the polyamine transport system and to improve targeting to chromatin-associated HDACs. nih.gov N1,N8-diacetylspermidine serves as a key endogenous molecule in the polyamine metabolic pathway that these inhibitors aim to modulate.

Polyamine Analogues: A wide range of polyamine analogues have been synthesized and evaluated for their therapeutic potential. These analogues often feature modifications to the carbon backbone or the terminal amino groups to enhance their stability, cellular uptake, and biological activity. The development of these analogues is informed by the structure and function of natural polyamines like spermidine and its acetylated forms. The goal is often to create molecules that can disrupt polyamine homeostasis, leading to anti-proliferative or cytotoxic effects in cancer cells. nih.govnih.gov

N1,N8-Diacetylspermidine in Drug Discovery Research

Research AreaRelevance of N1,N8-DiacetylspermidineExperimental ApproachReference
Polyamine Transport InhibitorsUnderstanding its transport characteristics informs the design of inhibitory analogues.Competition assays with radiolabeled polyamines to assess uptake. nih.gov
HDAC InhibitorsIts metabolic pathway is a target for polyamine-based HDAC inhibitors (e.g., HDAC10 inhibitors).Design and synthesis of polyamine-hydroxamic acid and polyamine-benzamide hybrids. nih.gov
Polyamine AnaloguesServes as a reference compound for understanding the biological effects of synthetic analogues designed to disrupt polyamine metabolism.Synthesis of structurally diverse analogues and evaluation of their anti-proliferative and cytotoxic effects in cancer cell lines. nih.govnih.gov

Advanced Research Approaches and Experimental Models

In Vitro Cellular Models for Mechanistic Studies

Cellular models are fundamental in dissecting the molecular mechanisms involving N1,N8-diacetylspermidine. Researchers employ various cancer cell lines and primary cell cultures to investigate its synthesis, degradation, and cellular effects.

Specific Cell Lines and Primary Cell Cultures

A variety of cell lines have been instrumental in polyamine research, with several being used to study the metabolism of acetylated derivatives.

L1210 Cells: Research on L1210 murine leukemia cells has explored the biological properties of various spermidine (B129725) derivatives. Studies have evaluated the effects of these derivatives on cell growth, polyamine biosynthesis, and their ability to substitute for spermidine in supporting proliferation. nih.gov This cell line has been used to investigate the cytotoxic activity of spermidine analogs, providing insights into the structure-activity relationships of polyamine derivatives. nih.gov

HL60 Cells: The human promyelocytic leukemia cell line, HL60, is another model used in cancer research. While extensive research has been conducted on polyamine metabolism in these cells, specific data focusing on N1,N8-diacetylspermidine are limited. nih.gov

MCF-7 Cells: In the context of breast cancer, the MCF-7 cell line is a common model. While studies have detected elevated levels of N1-acetylspermidine in doxorubicin-treated MCF-7 cells, specific quantitative data on N1,N8-diacetylspermidine in this cell line are not extensively reported in the available literature.

SH-SY5Y Cells: The human neuroblastoma cell line SH-SY5Y is a widely used model in neuroscience. It can be differentiated into cells with neuronal characteristics, making it valuable for studying neurodegenerative diseases. nih.govnih.gov However, specific research detailing the role or levels of N1,N8-diacetylspermidine in SH-SY5Y cells is not prominently available.

RKO Cells: The RKO human colon carcinoma cell line is utilized in cancer biology research. Despite the known importance of polyamines in colorectal cancer, specific studies quantifying or investigating the functional role of N1,N8-diacetylspermidine in RKO cells are not detailed in the reviewed literature.

HCT116 and HeLa Cells: Studies on HCT116 human colon cancer cells and HeLa cells have provided significant insights into the role of histone deacetylase 10 (HDAC10). In both cell lines, knockout of HDAC10 led to significant increases in intracellular N1,N8-diacetylspermidine (diAcSpd). nih.gov This finding directly links HDAC10 activity to the regulation of diAcSpd levels.

Epidermal and Fibroblast Cell Types: Primary cultures of epidermal cells and fibroblasts are crucial for dermatological and wound healing research. nih.gov While these models are used to study cell interactions and the effects of various factors on cell behavior, specific data on the metabolism or function of N1,N8-diacetylspermidine in these primary cultures are not widely documented.

Interactive Table: Cell Lines in N1,N8-Diacetylspermidine Research

Cell Line Cell Type Key Findings Related to N1,N8-diacetylspermidine
L1210 Murine Leukemia Used to evaluate biological properties of spermidine derivatives. nih.gov
HCT116 Human Colon Carcinoma HDAC10 knockout significantly increases intracellular N1,N8-diacetylspermidine. nih.gov
HeLa Human Cervical Cancer HDAC10 knockout leads to a significant increase in N1,N8-diacetylspermidine. nih.gov

Genetic Manipulation Techniques

Genetic tools are pivotal for establishing the causal roles of specific enzymes in N1,N8-diacetylspermidine metabolism.

HDAC10 Knockout/siRNA: The use of CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown of HDAC10 has been a key technique. In HCT116 and HeLa cells, eliminating HDAC10 function was shown to cause a significant accumulation of N1,N8-diacetylspermidine. nih.gov This demonstrates that HDAC10 is involved in the deacetylation of this compound. These studies also showed that while N8-acetylspermidine could rescue cell growth in the presence of a polyamine synthesis inhibitor (DFMO) in wild-type cells, it failed to do so in HDAC10 knockout cells, a function that N1,N8-diacetylspermidine could not perform in either cell type. nih.gov

ODC Overexpression: Overexpression of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, is a common method to study the effects of increased polyamine production. Transgenic mouse models with ODC overexpression show a dramatic accumulation of putrescine, the product of the ODC reaction, but not necessarily of the higher polyamines spermidine and spermine (B22157). nih.govscispace.com Studies combining overexpression of both ODC and spermidine/spermine N1-acetyltransferase (SSAT) in transgenic mice resulted in a massive accumulation of putrescine and a significant reduction in spermidine and spermine pools. nih.govnih.gov However, the direct effect of ODC overexpression alone on the levels of N1,N8-diacetylspermidine is not explicitly detailed in these studies.

Cell-free Systems for Enzyme Activity and Interaction Studies

Cell-free systems are invaluable for isolating and characterizing the activity of specific enzymes and their interactions with substrates without the complexity of the cellular environment.

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA system has been developed for the specific measurement of N1,N8-diacetylspermidine. nih.gov This cell-free assay utilizes monoclonal antibodies raised against N1,N8-diacetylspermidine, allowing for its quantification in biological fluids like urine. The assay shows low cross-reactivity with other polyamines such as N8-acetylspermidine, making it a highly specific tool for research and potential clinical diagnostics. nih.gov

Enzyme Activity Assays: In vitro assays using purified enzymes are used to determine substrate specificity and kinetic parameters. For instance, studies with purified HDAC10 have confirmed its activity as a polyamine deacetylase with a preference for N8-acetylspermidine. nih.gov Such cell-free systems are essential for screening potential inhibitors and understanding the fundamental biochemical properties of enzymes involved in N1,N8-diacetylspermidine metabolism.

In Vivo Animal Models for Systemic Investigations

Animal models are indispensable for understanding the systemic metabolism, physiological relevance, and potential as a biomarker of N1,N8-diacetylspermidine in a whole-organism context.

Rodent Models (mice, rats) for Metabolism, Disease Pathogenesis, and Intervention Studies

Mice and rats are the most commonly used animal models in polyamine research due to their genetic tractability and well-understood physiology.

Metabolism Studies: In vivo studies in rats have been conducted to understand the metabolic fate of acetylated spermidine isomers. These studies have shown that N1-acetylspermidine and N8-acetylspermidine are metabolized differently and at a much faster rate than spermidine itself, which may account for their low tissue levels. nih.gov

Disease Pathogenesis: The link between urinary levels of N1,N8-diacetylspermidine and cancer has been investigated in rodent models and correlated with human studies. Elevated levels are often found in the urine of patients with various malignancies, suggesting its potential as a biomarker. nih.govcaymanchem.com

Larger Animal Models and Comparative Biology

Larger animals and comparative studies with species exhibiting unique traits offer further insights into the roles of N1,N8-diacetylspermidine.

Naked Mole-Rats for Longevity Research: The naked mole-rat is a rodent known for its exceptional longevity and resistance to age-related diseases. nih.gov Metabolomic studies comparing naked mole-rats to mice have revealed significantly higher levels of several polyamines, including N1,N8-diacetylspermidine, in the plasma of naked mole-rats. This finding has led to the hypothesis that altered polyamine metabolism, including higher levels of certain acetylated forms, may contribute to their extended lifespan and healthspan.

Swine and Ovine Models: Swine (pigs) and ovine (sheep) models are used in various biomedical research areas due to their physiological similarities to humans. Studies on polyamine metabolism in newborn pigs have focused on the synthesis and uptake of putrescine, spermidine, and spermine in enterocytes. nih.gov Similarly, research in ovine models has investigated changes in polyamine levels and synthesis during gestation. nih.gov However, specific data focusing on the levels or metabolic role of N1,N8-diacetylspermidine in these larger animal models are not extensively available in the current literature.

Interactive Table: Animal Models in N1,N8-Diacetylspermidine Research

Model Organism Research Focus Key Findings Related to N1,N8-diacetylspermidine
Rat Metabolism Rapid in vivo metabolism of acetylated spermidine isomers. nih.gov
Naked Mole-Rat Longevity, Comparative Biology Plasma levels are significantly more abundant compared to mice, suggesting a link to longevity.

Transgenic and Knockout Models for Polyamine Metabolism and Homeostasis

Genetically engineered animal models, particularly transgenic and knockout mice, have been indispensable for understanding the complex roles of polyamine metabolism in health and disease. nih.gov These models allow researchers to manipulate the expression of key enzymes involved in polyamine synthesis, catabolism, and transport, thereby revealing the physiological consequences of altered polyamine homeostasis. A central enzyme in this regulation is spermidine/spermine N1-acetyltransferase (SSAT), which catalyzes the acetylation of spermidine and spermine. physiology.orgnih.govphysiology.org

Transgenic models overexpressing SSAT have been instrumental in elucidating the impact of enhanced polyamine catabolism. nih.gov Widespread overexpression of SSAT in mice leads to a significant shift in polyamine pools; the levels of higher polyamines like spermidine and spermine decrease, while putrescine levels increase. physiology.orgnih.gov This occurs because the acetylated products, such as N1-acetylspermidine and N1-acetylspermine, are readily oxidized by acetylpolyamine oxidase (APAO) back to putrescine and spermidine, respectively, or are excreted from the cell. physiology.orgphysiology.org SSAT can further acetylate N1-acetylspermine to form N1,N12-diacetylspermine, a product found in the urine of SSAT-overexpressing mice. physiology.org This enzymatic action highlights the pathway that also leads to the formation of N1,N8-diacetylspermidine.

Studies using these models have revealed that dysregulation of SSAT activity links polyamine metabolism to other critical cellular processes, including lipid and carbohydrate metabolism, by altering the availability of acetyl-CoA. physiology.orgphysiology.org The enhanced flux through the polyamine pathway in these animals creates a futile metabolic cycle, consuming ATP and acetyl-CoA. physiology.org The phenotypic consequences in SSAT transgenic animals can be severe, including hair loss, skin abnormalities, and changes in behavior, underscoring the importance of tightly controlled polyamine levels. physiology.orgphysiology.orgnih.gov Furthermore, these models have demonstrated increased sensitivity to polyamine analogs used in cancer therapy, indicating a role for SSAT in drug efficacy and toxicity. nih.gov

Conversely, knockout models have also provided critical insights. For instance, knockout of histone deacetylase 10 (HDAC10), recently identified as a polyamine deacetylase, in cancer cell lines leads to the accumulation of acetylated polyamines. nih.gov Specifically, HDAC10 knockout results in a significant increase in intracellular N1,N8-diacetylspermidine (diAcSpd). nih.gov This finding confirms the role of HDAC10 in deacetylating N8-acetylspermidine, thereby preventing its further acetylation to diAcSpd and facilitating its reentry into the polyamine pool. nih.gov

Table 1: Findings from Transgenic and Knockout Models Related to Polyamine Acetylation

Model Type Gene Manipulated Key Findings Related to Acetylated Polyamines Reference
Transgenic Mice Spermidine/Spermine N1-acetyltransferase (SSAT) Increased SSAT activity leads to depleted spermidine/spermine pools and increased putrescine. physiology.orgnih.gov Leads to the formation and excretion of diacetylated polyamines like N1,N12-diacetylspermine. physiology.org physiology.orgphysiology.orgnih.gov
Transgenic Rats Spermidine/Spermine N1-acetyltransferase (SSAT) Overexpression of SSAT links polyamine catabolism to lipid and carbohydrate metabolism through acetyl-CoA consumption. physiology.org physiology.org
Knockout (Cancer Cell Lines) Histone Deacetylase 10 (HDAC10) Knockout prevents the deacetylation of N8-acetylspermidine, leading to a significant intracellular increase of N1,N8-diacetylspermidine. nih.gov nih.gov
Knockout (Breast Cancer Cells) Arylamine N-acetyltransferase 1 (NAT1) Proteomic and metabolomic analyses suggest NAT1 knockout alters cellular energy metabolism, including the fate of glucose. mdpi.com NAT1 can acetylate N1-acetylspermidine to produce N1,N8-diacetylspermidine. nih.gov nih.govmdpi.com

Stable Isotope Tracing and Flux Analysis to Elucidate Metabolic Pathways

Stable isotope tracing is a powerful technique used to map metabolic pathways and quantify the rate of flow, or flux, of metabolites through them. nih.gov This approach involves introducing molecules labeled with heavy, non-radioactive isotopes (such as ¹³C, ¹⁵N, or deuterium) into cells, tissues, or whole organisms and then tracking the incorporation of these isotopes into downstream metabolites using mass spectrometry or NMR. nih.govscripps.eduyoutube.com This methodology, often referred to as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of metabolism that cannot be obtained from measuring metabolite concentrations alone. nih.govnih.gov

In the context of polyamine metabolism, stable isotope labeling can elucidate the synthesis and catabolism of compounds like N1,N8-diacetylspermidine. For instance, by supplying cells with ¹³C-labeled glucose, researchers can trace the flow of carbon atoms into the TCA cycle and related pathways that provide precursors for amino acids like ornithine, a building block for polyamines. mdpi.com Similarly, using labeled homocysteine, methionine, or polyamine precursors themselves, studies can track their conversion into spermidine and subsequently into its acetylated forms. nih.gov The specific pattern and extent of isotope incorporation into N1,N8-diacetylspermidine can reveal its primary biosynthetic routes and turnover rate.

The use of deuterated standards, such as N1,N8-diacetylspermidine-d6, is crucial for accurate quantification in these experiments. Stable isotope dilution assays, where a known amount of a heavy-labeled internal standard is added to a sample, represent a gold standard for metabolite quantification via mass spectrometry. nih.gov The labeled standard co-elutes with the endogenous (light) analyte but is distinguished by its higher mass, allowing for precise correction of sample loss during preparation and analytical variability.

Metabolic flux analysis (MFA) integrates stable isotope tracing data into computational models to calculate the rates of intracellular metabolic reactions. nih.gov While complex, MFA can provide quantitative insights into how metabolic networks, including polyamine pathways, are rewired in different physiological or pathological states. For example, by tracing the fate of labeled acetyl-CoA, it would be possible to quantify the flux of acetyl groups towards spermidine acetylation, providing a direct measure of the synthetic rate of N1-acetylspermidine, N8-acetylspermidine, and ultimately N1,N8-diacetylspermidine under various conditions.

Omics Approaches (Metabolomics, Transcriptomics, Proteomics) in Relation to DiAcSpd Levels

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, systems-level understanding of biological processes. nih.govnih.gov These technologies have been pivotal in investigating the roles of N1,N8-diacetylspermidine (diAcSpd) and the broader polyamine metabolic network.

Metabolomics has been the primary tool for identifying and quantifying diAcSpd in various biological samples. As an end product of polyamine catabolism, diAcSpd is typically found at low levels under normal physiological conditions. nih.gov However, metabolomic profiling has revealed that urinary levels of diAcSpd, along with N1,N12-diacetylspermine, are significantly increased in patients with various malignancies, including urogenital and colorectal cancers. nih.govcaymanchem.comnih.gov This has positioned diAcSpd as a potential non-invasive biomarker for cancer detection and for monitoring patient prognosis following treatment. nih.govmedchemexpress.com For instance, successful treatment often leads to a decrease in urinary diAcSpd levels, while recurrence can be accompanied by their re-elevation. nih.gov

Transcriptomics , the study of the complete set of RNA transcripts, provides insights into the gene expression patterns associated with altered diAcSpd levels. For example, in cancer cells or tissues with high diAcSpd, transcriptomic analysis can reveal the upregulation of genes encoding enzymes responsible for its synthesis, such as SSAT. mdpi.com Conversely, it can show the downregulation of enzymes responsible for its degradation or the deacetylation of its precursors, like HDAC10. nih.gov Analysis of the human cancer transcriptome has provided vast datasets that can be mined to correlate the expression of polyamine-related genes with clinical outcomes. nih.gov

Proteomics , the large-scale study of proteins, complements transcriptomics by confirming that changes in gene expression translate to changes in protein levels and activity. For example, proteomic analysis can directly measure the abundance of SSAT, APAO, and HDAC10 in tissues, providing a more direct link to metabolic function than transcript levels alone. nih.govmdpi.com Combining proteomics with metabolomics allows for a powerful integrated analysis. For instance, a study on HDAC10 knockout cells used metabolomics to detect the accumulation of diAcSpd and proteomics could confirm the absence of the HDAC10 protein, solidifying the enzyme's role in polyamine deacetylation. nih.gov

The integration of these omics platforms allows for the construction of detailed models of polyamine metabolism. By correlating changes in gene transcripts, proteins, and metabolites, researchers can uncover novel regulatory mechanisms and identify critical nodes in the network that could be targeted for therapeutic intervention.

Table 2: Summary of Omics Approaches in the Study of N1,N8-Diacetylspermidine (DiAcSpd)

Omics Field Application to DiAcSpd Research Key Findings Reference
Metabolomics Identification and quantification in biological fluids and tissues. Elevated urinary DiAcSpd is a potential biomarker for various cancers and can indicate prognosis. nih.govnih.gov Intracellular DiAcSpd accumulates in cells lacking the enzyme HDAC10. nih.gov nih.govnih.govnih.gov
Transcriptomics Measuring expression levels of genes involved in polyamine metabolism (e.g., SAT1, HDAC10). High SSAT (SAT1) expression is found in various human tumor tissues and cell lines. mdpi.com Provides a basis to link gene expression to metabolite levels. nih.govmdpi.com
Proteomics Measuring protein levels of enzymes like SSAT, APAO, and HDAC10. Can confirm that changes in gene expression lead to altered protein levels, directly impacting metabolic pathways. mdpi.com mdpi.com

Future Directions and Unresolved Questions in N1,n8 Diacetylspermidine Research

Elucidating Undiscovered Enzymatic Pathways and Regulators of Diacetylation

The complete enzymatic machinery responsible for the synthesis of N1,N8-diacetylspermidine is not yet fully understood. While it is known that spermidine (B129725) is acetylated at the N1 and N8 positions, the specific enzymes and regulatory factors controlling this diacetylation process require further investigation. nih.gov

Recent studies have shed some light on the enzymes involved. For instance, arylamine N-acetyltransferase (NAT2) has been identified as capable of acetylating N1-acetylspermidine to form N1,N8-diacetylspermidine in colon cancer cells. nih.gov Enzymatic assays also suggest that NAT2 can directly acetylate N8-acetylspermidine to produce the diacetylated form. nih.gov Furthermore, research on rat gliomas indicated the activation of two distinct enzymes responsible for acetylating spermidine at the N1 and N8 positions. nih.gov The study suggested that while spermidine N1-acetyltransferase is involved in the polyamine interconversion pathway, the spermidine N8-acetyltransferase appears to be a different enzyme. nih.gov

A key player in the reverse reaction, the deacetylation of N8-acetylspermidine, has been identified as histone deacetylase-10 (HDAC10). nih.gov HDAC10 is a cytosolic enzyme that specifically converts N8-acetylspermidine back into spermidine, thereby playing a crucial role in maintaining polyamine homeostasis. nih.gov The inhibition of HDAC10 leads to the accumulation of N8-acetylspermidine and a subsequent increase in N1,N8-diacetylspermidine. nih.gov

Future research should focus on identifying all the enzymes responsible for the diacetylation of spermidine and characterizing their substrate specificity and kinetic properties. Understanding the tissue-specific expression and regulation of these enzymes will be crucial for deciphering the physiological and pathological roles of N1,N8-diacetylspermidine.

Table 1: Key Enzymes in N1,N8-Diacetylspermidine Metabolism

EnzymeFunctionCellular LocationReference
Spermidine N1-acetyltransferaseAcetylates spermidine at the N1 positionCytosol nih.gov
Spermidine N8-acetyltransferaseAcetylates spermidine at the N8 positionCytosol nih.gov
Arylamine N-acetyltransferase (NAT2)Acetylates N1-acetylspermidine and N8-acetylspermidine to form N1,N8-diacetylspermidineCytoplasm (in colon cancer cells) nih.gov
Histone deacetylase-10 (HDAC10)Deacetylates N8-acetylspermidine to spermidineCytosol nih.gov

Precise Molecular Mechanisms of Action in Epigenetic Regulation and Gene Expression

The influence of polyamines on epigenetic regulation is an emerging area of research. Epigenetic modifications, such as histone acetylation and DNA methylation, can alter gene expression without changing the underlying DNA sequence. youtube.comyoutube.com Given that N1,N8-diacetylspermidine is a product of acetylation, a key epigenetic modification, its potential role in directly or indirectly modulating gene expression is a significant area of future inquiry.

Histone acetylation, the addition of an acetyl group to histone tails, generally leads to a more relaxed chromatin structure, making DNA more accessible for transcription and subsequent gene expression. youtube.comyoutube.com Conversely, the removal of these acetyl groups by histone deacetylases (HDACs) results in a more condensed chromatin structure and transcriptional repression. youtube.com

While the direct interaction of N1,N8-diacetylspermidine with chromatin has not been extensively studied, the involvement of HDAC10 in its metabolism suggests a potential link. nih.gov It is plausible that fluctuations in N1,N8-diacetylspermidine levels could influence the availability of acetyl groups for histone modification or compete with other acetylated molecules for enzymatic activity, thereby indirectly affecting gene expression. Future studies should investigate whether N1,N8-diacetylspermidine can directly bind to and influence the activity of histone-modifying enzymes or if its effects are primarily mediated through its impact on the broader polyamine pool.

Expanding Biomarker Utility in Non-Human Disease Models and Early Detection Strategies

Elevated levels of N1,N8-diacetylspermidine have been detected in the urine of patients with various malignancies, including colorectal and urogenital cancers, making it a promising biomarker for cancer detection and prognosis. caymanchem.comnih.gov Its levels tend to decrease in patients who respond to treatment and increase upon cancer recurrence. nih.gov This suggests its potential as a non-invasive tool for monitoring disease progression and treatment efficacy.

The utility of N1,N8-diacetylspermidine as a biomarker needs to be explored in a wider range of non-human disease models. Animal models that accurately mimic human diseases are crucial for understanding disease mechanisms and for the preclinical evaluation of new therapies. mdpi.com Investigating the correlation between N1,N8-diacetylspermidine levels and disease progression in models of cancer, neurodegenerative diseases, and metabolic disorders could validate its broader applicability as a biomarker. For instance, studies in rat models of glioma have already shown increased formation of N1- and N8-acetylspermidine. nih.gov

Furthermore, the development of highly sensitive and specific assays for N1,N8-diacetylspermidine is essential for its application in early disease detection strategies. primescholars.com Early detection is critical for improving patient outcomes for many diseases. primescholars.commdpi.com Research should focus on establishing clear cutoff values and assessing the diagnostic accuracy of N1,N8-diacetylspermidine, both as a standalone marker and in combination with other existing biomarkers.

Table 2: Potential Applications of N1,N8-Diacetylspermidine as a Biomarker

ApplicationDisease AreaSample TypeReference
Diagnosis and PrognosisUrogenital MalignanciesUrine nih.gov
Diagnosis and PrognosisColorectal MalignanciesUrine caymanchem.com
Disease MonitoringCancerUrine nih.gov

Development of Novel Research Tools and Selective Analogues for Experimental Manipulation

To fully elucidate the biological functions of N1,N8-diacetylspermidine, the development of novel research tools is imperative. This includes the synthesis of selective analogues that can be used to probe its interactions with cellular components and to manipulate its metabolic pathways.

Researchers have already begun to design and synthesize analogues of N1,N8-diacetylspermidine with linkers containing various functional groups. nih.govrsc.org These analogues can be used for a variety of applications, such as affinity chromatography to identify binding partners or for immobilization on solid-phase resins to facilitate the selection of specific aptamers. rsc.org Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. The development of aptamers that specifically recognize N1,N8-diacetylspermidine would be a valuable tool for its detection and quantification. rsc.org

The creation of isotopically labeled standards, such as N1,N8-Diacetylspermidine-d6, is also crucial for accurate quantification in biological samples using mass spectrometry-based techniques. These stable isotope-labeled internal standards are essential for correcting for matrix effects and ensuring the reliability of metabolomic studies.

Integration with Systems Biology Approaches for Comprehensive Understanding

A comprehensive understanding of the role of N1,N8-diacetylspermidine in health and disease will require its integration into systems biology frameworks. mdpi.comnih.gov Systems biology aims to understand complex biological systems by integrating data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. scispace.comnih.govqub.ac.uk

By combining data on N1,N8-diacetylspermidine levels with global changes in gene expression, protein abundance, and other metabolite concentrations, researchers can construct detailed models of the cellular networks in which it participates. mdpi.com These models can help to identify key regulatory nodes and pathways influenced by N1,N8-diacetylspermidine and generate new hypotheses about its functions. For example, integrating metabolomic data on N1,N8-diacetylspermidine with transcriptomic data from cancer cells could reveal novel gene regulatory networks associated with its pro-tumorigenic effects.

This integrative approach will be essential for moving beyond a reductionist view of N1,N8-diacetylspermidine and for appreciating its role within the complex and interconnected web of cellular processes. nih.gov Ultimately, a systems-level understanding will be crucial for translating basic research findings into clinical applications.

Q & A

Basic Research Questions

Q. How is N1,N8-Diacetylspermidine-d6 utilized to track polyamine metabolism in cellular systems?

  • Methodological Answer : The deuterium-labeled compound serves as an internal standard in stable isotope dilution assays (SIDAs) for quantifying endogenous polyamines. Researchers typically spike biological samples (e.g., cell lysates, urine) with N1,N8-Diacetylspermidine-d6 and analyze via LC-MS/MS. The isotopic label minimizes ion suppression and enhances precision by matching the physicochemical properties of the analyte .

Q. What are the optimal storage and handling conditions for N1,N8-Diacetylspermidine-d6 to ensure stability?

  • Methodological Answer : Store lyophilized powder at +4°C for short-term use or -20°C for long-term stability (>2 years). For dissolved aliquots in DMSO, store at -80°C and avoid freeze-thaw cycles to prevent degradation. Verify purity via HPLC (>95%) before critical experiments .

Q. How can researchers distinguish N1,N8-Diacetylspermidine-d6 from endogenous polyamines in mass spectrometry?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to monitor the mass shift of +6 Da from the deuterium label. For example, the precursor ion m/z 235.36 (labeled) vs. 229.32 (unlabeled) in positive-ion mode. Confirm transitions with MS/MS fragmentation patterns to avoid co-elution interference .

Advanced Research Questions

Q. How to design experiments investigating the role of N1,N8-Diacetylspermidine-d6 in polyamine acetyltransferase activity?

  • Methodological Answer :

Enzyme Kinetics : Incubate recombinant acetyltransferases (e.g., SSAT1) with spermidine-d0 and acetyl-CoA, using N1,N8-Diacetylspermidine-d6 as a competitive inhibitor. Quantify reaction products via LC-MS to calculate Ki values.

Cellular Models : Knock down acetyltransferase genes in cancer cell lines and measure labeled vs. unlabeled acetylation products to assess enzyme specificity .

Q. What strategies resolve contradictions in polyamine quantification when using N1,N8-Diacetylspermidine-d6 across different biological matrices?

  • Methodological Answer :

  • Matrix Effects : Normalize data using surrogate matrices (e.g., charcoal-stripped serum) to account for ion suppression in complex samples like urine or plasma.
  • Calibration Curves : Prepare separate curves for each matrix to address variability in recovery rates (e.g., 80-120% acceptance range).
  • Validation : Cross-validate results with orthogonal methods, such as immunoassays or enzymatic assays, to confirm specificity .

Q. How to optimize isotope dilution methods for pharmacokinetic studies of polyamine analogs?

  • Methodological Answer :

Dosing : Co-administer N1,N8-Diacetylspermidine-d6 with unlabeled analogs at a 1:10 ratio (labeled:unlabeled) to ensure detectable signal without saturation.

Sampling : Collect time-point samples and extract using solid-phase extraction (SPE) to remove interfering lipids/proteins.

Data Analysis : Use non-compartmental modeling (e.g., Phoenix WinNonlin) to calculate AUC, Cmax, and half-life, correcting for isotopic drift with batch-specific calibration .

Technical Validation & Troubleshooting

Q. Why might HPLC purity data for N1,N8-Diacetylspermidine-d6 conflict with functional assay results?

  • Methodological Answer : HPLC detects chemical purity but not isotopic integrity. Verify deuterium incorporation via NMR (e.g., <sup>2</sup>H NMR) or isotopic ratio MS. Contamination by non-deuterated analogs (e.g., from synthesis byproducts) can skew metabolic flux measurements .

Q. How to address low recovery rates of N1,N8-Diacetylspermidine-d6 in cell culture media?

  • Methodological Answer :

  • Media Composition : Polyamines bind to serum proteins; use serum-free media during treatment.
  • Quenching : Rapidly acidify samples post-harvest (pH ≤2 with HCl) to inhibit enzymatic degradation.
  • Internal Standards : Add a structurally distinct isotopologue (e.g., <sup>13</sup>C-labeled) to differentiate recovery issues from ionization variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.